
3-(Butylsulfamoyl)benzoic acid
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Overview
Description
3-(Butylsulfamoyl)benzoic acid is an organic compound with the molecular formula C11H15NO4S. It is characterized by the presence of a benzoic acid moiety substituted with a butylsulfamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Butylsulfamoyl)benzoic acid typically involves the reaction of benzoic acid derivatives with butylamine and sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Benzoic acid is reacted with sulfonyl chloride in the presence of a base to form the sulfonyl benzoic acid intermediate.
Step 2: The intermediate is then reacted with butylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-(Butylsulfamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The butylsulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzoic acid derivatives
Scientific Research Applications
3-(Butylsulfamoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Butylsulfamoyl)benzoic acid involves its interaction with specific molecular targets. The butylsulfamoyl group can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
- 3-(tert-Butylsulfamoyl)benzoic acid
- 2-(Butylsulfamoyl)benzoic acid
- 4-(Butylsulfamoyl)benzoic acid
Comparison: 3-(Butylsulfamoyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogues, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research applications .
Biological Activity
3-(Butylsulfamoyl)benzoic acid is an organic compound with the molecular formula C11H15NO4S. It features a benzoic acid structure modified by a butylsulfamoyl group, which contributes to its unique chemical and biological properties. This compound is synthesized through a two-step reaction involving benzoic acid derivatives, sulfonyl chloride, and butylamine, resulting in a product that has potential applications in various fields, including medicinal chemistry and biochemistry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. A study highlighted its ability to modulate immune responses in murine models of allergic inflammation. Specifically, it was found to reduce eosinophilic airway inflammation and Th2 cytokine production in mice exposed to house dust mite allergens. This suggests that this compound may have therapeutic potential in treating allergic conditions and asthma .
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory pathways. The butylsulfamoyl group can modulate the activity of these targets, leading to altered cellular responses that mitigate inflammation and microbial growth .
Comparative Biological Activity
To contextualize the biological activity of this compound, it is useful to compare it with other benzoic acid derivatives. The following table summarizes key findings from various studies:
Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Other Notable Effects |
---|---|---|---|
This compound | Significant | Moderate | Potential as a pharmaceutical intermediate |
3-chloro-4-methoxybenzoic acid | Moderate | Low | Strong activation of proteasomal pathways |
2-(Butylsulfamoyl)benzoic acid | Low | High | Inhibitory effects on specific enzymes |
This comparison illustrates that while this compound shows promise in both antimicrobial and anti-inflammatory contexts, it may not be as potent as some other derivatives in specific applications.
Allergic Inflammation Model
In a controlled study involving BALB/c mice, the administration of this compound significantly reduced airway inflammation following exposure to allergens. Mice treated with this compound exhibited lower total cell counts in bronchoalveolar lavage fluid compared to control groups, indicating a protective effect against allergen-induced inflammation. Histological analyses further supported these findings by revealing reduced inflammatory cell infiltration in lung tissues .
In Silico Studies
Computational modeling has been employed to predict the binding affinity of this compound with various proteins involved in inflammatory pathways. These studies suggest that the compound may act as a competitive inhibitor for certain enzymes, providing insights into its potential therapeutic mechanisms .
Properties
IUPAC Name |
3-(butylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-2-3-7-12-17(15,16)10-6-4-5-9(8-10)11(13)14/h4-6,8,12H,2-3,7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZLEFLDGXHDDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588025 |
Source
|
Record name | 3-(Butylsulfamoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7385-16-2 |
Source
|
Record name | 3-(Butylsulfamoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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